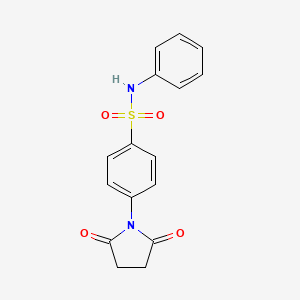

4-(2,5-ジオキソピロリジン-1-イル)-N-フェニルベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .

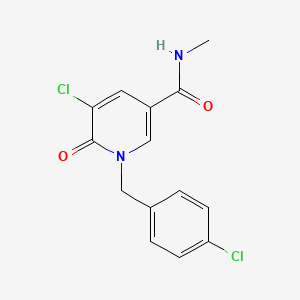

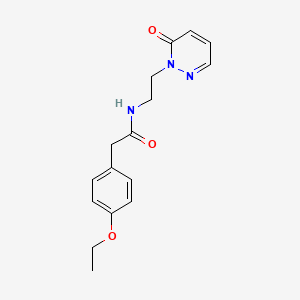

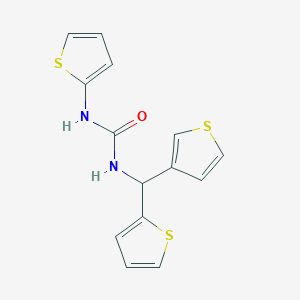

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety and a 2,5-dioxopyrrolidin-1-yl group attached to the benzene ring .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical for sulfonamides, such as hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonamide, it would likely be polar and could form hydrogen bonds .科学的研究の応用

- MPPBは、チャイニーズハムスター卵巣(CHO)細胞培養におけるモノクローナル抗体(mAb)産生の改善能力について調査されています . これは、薬剤供給とコスト削減に不可欠な、細胞特異的抗体産生を強化します。

モノクローナル抗体産生増強

抗結核治療化合物

ヘテロ二官能性架橋試薬

要約すると、MPPBは、抗体産生、結核治療、架橋、細胞シグナル伝達、糖鎖修飾、薬剤再利用など、幅広い用途を持つ汎用性のある化合物として有望です。 さらなる研究により、さまざまな科学分野におけるその可能性が明らかになるでしょう .

将来の方向性

作用機序

Target of Action

It has been found to increase monoclonal antibody production in recombinant chinese hamster ovary cells , suggesting that it may interact with cellular mechanisms related to protein synthesis and secretion.

Mode of Action

The compound appears to exert its effects by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may interact with cellular energy metabolism and growth regulation pathways.

Biochemical Pathways

Additionally, the compound has been found to suppress the galactosylation on a monoclonal antibody , indicating that it may also affect protein glycosylation pathways.

Result of Action

The primary observed result of the action of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide is an increase in monoclonal antibody production in recombinant Chinese hamster ovary cells . This is accompanied by a suppression of cell growth, an increase in cell-specific glucose uptake rate, and an increase in intracellular ATP levels . The compound also suppresses the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.

特性

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c19-15-10-11-16(20)18(15)13-6-8-14(9-7-13)23(21,22)17-12-4-2-1-3-5-12/h1-9,17H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHKWKCJOFGEHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)

![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)

![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)

![2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355206.png)